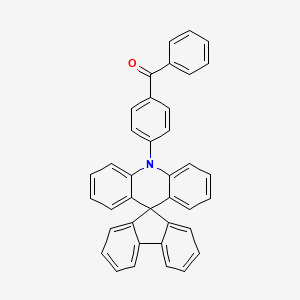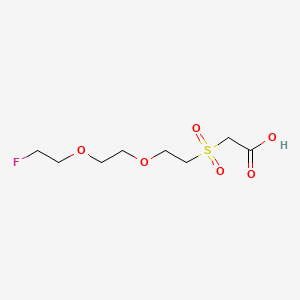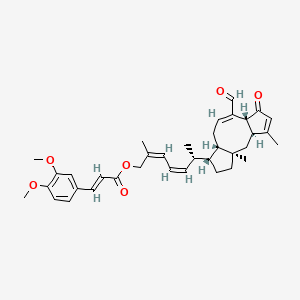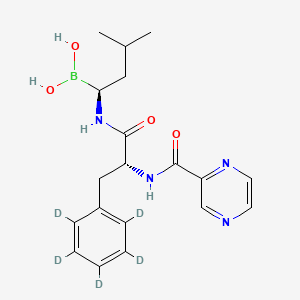
Cox-2-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-2-IN-17 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and arthritis. COX-2 inhibitors are designed to reduce inflammation and pain without affecting the COX-1 enzyme, which is responsible for protecting the stomach lining .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-17 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Cox-2-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Cox-2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of COX-2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and its potential therapeutic effects.
Medicine: Explored as a potential treatment for inflammatory diseases, cancer, and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mecanismo De Acción
Cox-2-IN-17 exerts its effects by selectively inhibiting the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors .
Comparación Con Compuestos Similares
- Celecoxib
- Etoricoxib
- Rofecoxib
- Valdecoxib
- Parecoxib
- Lumiracoxib
Comparison: Cox-2-IN-17 is unique in its specific binding affinity and selectivity for the COX-2 enzyme, which may result in a different therapeutic profile and side effect profile compared to other COX-2 inhibitors. For example, some COX-2 inhibitors have been associated with cardiovascular risks, while this compound may offer a safer alternative .
Propiedades
Fórmula molecular |
C20H23ClN6O2 |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-[1-(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)indol-3-yl]propanoate |
InChI |
InChI=1S/C20H23ClN6O2/c1-29-17(28)15(22)11-13-12-27(16-8-4-3-7-14(13)16)20-24-18(21)23-19(25-20)26-9-5-2-6-10-26/h3-4,7-8,12,15H,2,5-6,9-11,22H2,1H3/t15-/m0/s1 |
Clave InChI |
FDJHAIWHVOSEBD-HNNXBMFYSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |
SMILES canónico |
COC(=O)C(CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)


![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)


